Z-Vrpr-fmk -

Z-Vrpr-fmk

Catalog Number: EVT-10896817
CAS Number:
Molecular Formula: C31H49FN10O6
Molecular Weight: 676.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Val-Arg-Pro-DL-Arg-fluoromethyl ketone, commonly referred to as Z-Vrpr-fmk, is a synthetic peptide inhibitor primarily designed to target the proteolytic enzyme MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1). This compound is recognized for its role in inhibiting metacaspases and has been widely utilized in biochemical research to study the activity and function of various proteases.

Source

Z-Vrpr-fmk was initially derived from a preferred tetrapeptide substrate of metacaspases, specifically designed as an inhibitor for plant metacaspases but has since found significant applications in mammalian systems, particularly in studies involving immune responses and apoptosis . The compound is commercially available from various suppliers, including Enzo Life Sciences.

Classification

Z-Vrpr-fmk is classified as a fluoromethyl ketone, which is a type of irreversible inhibitor that covalently modifies the active site of target enzymes. It belongs to a broader category of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with enhanced stability and bioavailability .

Synthesis Analysis

Methods

The synthesis of Z-Vrpr-fmk typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support resin. The process includes the following steps:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to the growing peptide chain using coupling reagents.
  2. Deprotection: Protecting groups on amino acids are removed to allow for further coupling.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Technical Details

The specific sequence for Z-Vrpr-fmk includes the amino acids Valine, Arginine, Proline, and another Arginine. The fluoromethyl ketone moiety is introduced at the C-terminus to facilitate irreversible binding to cysteine residues in target enzymes .

Molecular Structure Analysis

Structure

The molecular structure of Z-Vrpr-fmk can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: 278.32 g/mol
  • Structure: The compound features a backbone typical of peptides with specific side chains contributing to its inhibitory properties.

Data

The structural characteristics indicate that Z-Vrpr-fmk can effectively bind to the active site of MALT1 due to its specific sequence and the presence of the fluoromethyl ketone group, which enhances its reactivity towards nucleophilic residues .

Chemical Reactions Analysis

Reactions

Z-Vrpr-fmk functions primarily through covalent modification of MALT1. Upon binding, it forms a stable complex with the enzyme, effectively inhibiting its proteolytic activity. This mechanism can be summarized as follows:

  1. Enzyme Binding: The inhibitor binds to the active site of MALT1.
  2. Covalent Modification: The fluoromethyl ketone reacts with cysteine residues in MALT1, leading to irreversible inhibition.
  3. Functional Outcome: This inhibition prevents MALT1 from cleaving its substrates, thereby affecting downstream signaling pathways involved in immune responses and apoptosis .

Technical Details

The kinetics of inhibition can be characterized by measuring changes in substrate cleavage rates in the presence of varying concentrations of Z-Vrpr-fmk. Studies have shown that this inhibitor exhibits high specificity for MALT1 compared to other proteases .

Mechanism of Action

Process

The mechanism by which Z-Vrpr-fmk exerts its effects involves several key steps:

  1. Specific Binding: The inhibitor selectively binds to MALT1 due to its structural compatibility with the enzyme's active site.
  2. Covalent Bond Formation: The electrophilic carbon in the fluoromethyl ketone forms a covalent bond with a nucleophilic cysteine residue within MALT1.
  3. Inhibition of Activity: This modification leads to a loss of enzymatic activity, preventing MALT1 from executing its role in cleaving substrates involved in immune signaling pathways.

Data

Research indicates that Z-Vrpr-fmk effectively inhibits MALT1 activity at nanomolar concentrations, demonstrating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture and light.
  • Reactivity: Reacts with thiol groups due to its electrophilic nature.

Relevant data suggests that Z-Vrpr-fmk retains its inhibitory properties across various pH levels commonly encountered in biological systems .

Applications

Z-Vrpr-fmk has numerous scientific applications, including:

  • Biochemical Research: Used extensively as an inhibitor in studies investigating MALT1's role in immune signaling and apoptosis.
  • Drug Development: Its specificity for MALT1 makes it a candidate for therapeutic interventions targeting diseases where MALT1 plays a critical role, such as certain lymphomas and autoimmune disorders .
  • Cellular Studies: Employed in assays to elucidate pathways involving caspase-like activities and cell death mechanisms.
Molecular Mechanisms of MALT1 Inhibition by Z-VRPR-FMK

Irreversible Paracaspase Inhibition: Structural Basis of Z-VRPR-FMK Binding to MALT1

Z-Val-Arg-Pro-DL-Arg-fluoromethyl ketone (Z-VRPR-FMK) is a tetrapeptide-based inhibitor that covalently and irreversibly targets the paracaspase activity of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Its mechanism hinges on structural mimicry of MALT1’s natural substrates, which are cleaved after arginine residues. The inhibitor’s C-terminal fluoromethyl ketone (FMK) group acts as an electrophilic "warhead," forming an irreversible thioether bond with the catalytic cysteine residue (Cys464) in MALT1’s active site [1] [6]. This binding disrupts the protease’s catalytic dyad (Cys464–His415), locking it in an inactive conformation [4] [8].

Nuclear magnetic resonance (NMR) and crystallographic studies reveal that Z-VRPR-FMK induces an induced-fit structural rearrangement in MALT1. Binding stabilizes the protease domain while perturbing the immunoglobulin-3 (Ig3) domain’s orientation, which is critical for MALT1’s allosteric regulation. Mutations at the Ig3–paracaspase interface (e.g., E549A) abolish dimerization and protease activity, underscoring the role of interdomain dynamics in sustaining MALT1 function [8]. The inhibitor’s specificity is further enhanced by hydrogen bonding between its valine and arginine residues and hydrophobic pockets within the MALT1 substrate-binding cleft [4] [7].

Table 1: Structural Interactions of Z-VRPR-FMK with MALT1

MALT1 DomainInteraction SiteChemical Bond TypeFunctional Consequence
ParacaspaseCys464 (catalytic cysteine)Irreversible thioetherPermanent active site blockade
ParacaspaseHis415 (catalytic histidine)Hydrogen bondingDisruption of catalytic dyad
Substrate cleftArg/Ligand residuesHydrophobic/H-bondingMimics natural substrate recognition
Ig3 interfaceAllosteric pocketLong-range conformational shiftSuppression of dimerization/activation

Suppression of Nuclear Factor Kappa B Signaling via Proteolytic Substrate Blockade

MALT1 protease activity is essential for propagating B-cell receptor (BCR)-dependent nuclear factor kappa B (NF-κB) signaling, a pathway hyperactivated in aggressive B-cell malignancies. Z-VRPR-FMK disrupts this pathway by preventing the proteolytic cleavage of key NF-κB regulators:

  • A20 (TNFAIP3): A deubiquitinase that terminates NF-κB activation. MALT1 cleaves A20 at Arg439, triggering its proteasomal degradation. Z-VRPR-FMK inhibits this cleavage, preserving A20’s anti-inflammatory function. Consequently, nuclear translocation of the NF-κB subunit P65 (RelA) is suppressed, as evidenced by reduced P65 protein levels in lymphoma xenografts and cell lines (OCI-LY10) [1] [2].
  • CYLD (Cylindromatosis): A deubiquitinase that hydrolyzes lysine-63-linked ubiquitin chains from NF-κB signaling components (e.g., TRAF6, IKKγ). MALT1 cleaves CYLD at Arg324, generating an inactive C-terminal fragment. Z-VRPR-FMK blocks this cleavage, enhancing CYLD’s inhibition of inhibitor of nuclear factor kappa B kinase (IKK) complex activation. Low CYLD expression correlates with poor prognosis in diffuse large B-cell lymphoma (DLBCL), highlighting its tumor-suppressive role [3].
  • RELB: A non-canonical NF-κB subunit. MALT1-mediated cleavage inactivates RELB, curtailing its anti-apoptotic activity. Inhibition by Z-VRPR-FMK stabilizes full-length RELB, contributing to pro-apoptotic signaling in lymphoma cells [6].

In ABC-DLBCL models, Z-VRPR-FMK treatment reduces NF-κB reporter activity by >70% and downregulates NF-κB target genes (BCL2, IRF4, CCND2) [1] [7]. This occurs independently of MALT1’s scaffolding function, confirming proteolytic activity as the primary therapeutic target.

Table 2: MALT1 Substrates in NF-κB Regulation and Effects of Z-VRPR-FMK

SubstrateFunctionCleavage SiteConsequence of CleavageEffect of Z-VRPR-FMK
A20Deubiquitinase; terminates NF-κB signalingArg439Degradation; sustained NF-κB activityPrevents degradation; restores inhibition
CYLDDeubiquitinase; removes K63-ubiquitin chainsArg324Inactivation; loss of IKK controlBlocks cleavage; enhances CYLD activity
RELBNF-κB subunit; regulates apoptosisArgXXX*Inactivation; anti-apoptotic effectsStabilizes full-length protein

*Specific RELB cleavage site not detailed in search results.

Modulation of Matrix Metalloproteinase Expression in Oncogenic Microenvironments

Beyond NF-κB suppression, Z-VRPR-FMK impairs tumor invasiveness by downregulating matrix metalloproteinase 2 (MMP2) and matrix metalloproteinase 9 (MMP9). These enzymes degrade extracellular matrix components, facilitating lymphoma dissemination. In OCI-LY10 cell xenografts, Z-VRPR-FMK treatment reduced MMP2 and MMP9 mRNA expression by 60–80% and protein levels by 50–70%, as quantified using reverse transcription polymerase chain reaction and Western blotting [1] [2].

This modulation is NF-κB-dependent: NF-κB dimers bind promoter regions of MMP genes (-600 to -615 loci) to activate transcription. By inhibiting nuclear P65 accumulation, Z-VRPR-FMK indirectly suppresses MMP transcription [2] [3]. Notably, in DLBCL patient samples, elevated MMP2/MMP9 correlates with advanced-stage disease and extranodal involvement, underscoring their clinical relevance. In vitro, Z-VRPR-FMK-treated lymphoma cells exhibit impaired migration through Matrigel-coated transwell chambers, confirming functional impairment in invasiveness [1].

Table 3: Impact of Z-VRPR-FMK on MMP Expression and Tumor Invasion

Experimental ModelMMP2 ReductionMMP9 ReductionFunctional Outcome
OCI-LY10 cells (in vitro)65% (protein)70% (protein)80% inhibition of Matrigel invasion
OCI-LY10 xenografts (in vivo)50% (mRNA)60% (mRNA)Slower tumor growth; reduced metastasis
Primary ABC-DLBCL patient cells75% (mRNA)80% (mRNA)Not reported

Properties

Product Name

Z-Vrpr-fmk

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C31H49FN10O6

Molecular Weight

676.8 g/mol

InChI

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21-,22-,23-,25-/m0/s1

InChI Key

DYQKGOBRZWMAHV-LCXINAFSSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

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